

3-Cyano-3-methylcyclohexanone molecular structure and formula

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Compound of Interest

Compound Name: 3-Cyano-3-methylcyclohexanone

CAS No.: 33235-14-2

Cat. No.: B3041658

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An In-depth Technical Guide to **3-Cyano-3-methylcyclohexanone**: Molecular Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of **3-Cyano-3-methylcyclohexanone**, a bifunctional chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and a predictive analysis of its spectroscopic signature. Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in the principles of conjugate addition. The guide culminates in a discussion of the molecule's reactivity and its potential as a versatile scaffold in the development of complex molecular architectures for pharmaceutical applications.

Molecular Identity and Structural Framework

3-Cyano-3-methylcyclohexanone, systematically named 1-methyl-3-oxocyclohexane-1-carbonitrile by IUPAC nomenclature, is a cyclic ketone featuring a nitrile functional group.^{[1][2]} Its structure is built upon a six-membered aliphatic ring, which imparts specific conformational characteristics that can be leveraged in stereoselective synthesis.

The molecule possesses two key functional groups: a carbonyl group (C=O) at the C1 position and a quaternary carbon at the C3 position substituted with both a methyl (-CH₃) group and a cyano (-C≡N) group. The presence of this quaternary stereocenter makes it a valuable chiral building block, although it is commonly supplied as a racemic mixture.

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} Caption: 2D Structure of **3-Cyano-3-methylcyclohexanone**.

Physicochemical Properties Summary

A consolidation of the key identifiers and properties of **3-Cyano-3-methylcyclohexanone** is provided below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[1][3]
Molecular Weight	137.18 g/mol	[1][3]
IUPAC Name	1-methyl-3-oxocyclohexane-1-carbonitrile	[1][2][4]
CAS Number	33235-14-2	[1][4]
Canonical SMILES	<chem>CC1(CCCC(=O)C1)C#N</chem>	[4]
InChI Key	PSNUDZTXYBUGJI-UHFFFAOYSA-N	[4]

Spectroscopic Characterization: A Predictive Analysis

Elucidation of the molecular structure is paramount for confirming the identity and purity of a synthesized compound. While a comprehensive experimental dataset for **3-Cyano-3-methylcyclohexanone** is not readily available in public literature, we can construct a highly accurate, predictive spectroscopic profile based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. For **3-Cyano-3-methylcyclohexanone**, two distinct, strong absorption bands are expected:

- Carbonyl (C=O) Stretch: Saturated six-membered cyclic ketones typically exhibit a strong, sharp C=O stretching vibration in the range of 1715-1725 cm^{-1} .^{[5][6]} This peak is one of the most prominent features in the spectrum.
- Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-to-strong intensity absorption band around 2240-2260 cm^{-1} . This region of the spectrum has few other interfering signals, making it highly diagnostic for the presence of a nitrile.^[3]

Additional bands corresponding to C-H stretching (alkane) will be observed in the 2850-3000 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy (Predicted): A proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

- Carbonyl Carbon (C1): This carbon is the most deshielded and is predicted to appear far downfield, in the range of δ 205-215 ppm.
- Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group typically resonates in the region of δ 115-125 ppm. Due to its quaternary nature and longer relaxation time, this signal may be of lower intensity compared to protonated carbons.
- Quaternary Carbon (C3): The carbon atom bearing the methyl and cyano groups is expected around δ 40-50 ppm. Its intensity will also be reduced.
- Methyl Carbon (-CH₃): The methyl group carbon will be the most upfield signal, predicted in the range of δ 20-30 ppm.
- Methylene Carbons (C2, C4, C5, C6): The four methylene (-CH₂-) carbons of the ring will appear in the aliphatic region between δ 25-55 ppm. The carbons alpha to the carbonyl group (C2 and C6) will be the most downfield among this group.

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. Based on data for 3-methylcyclohexanone, we can predict the following signals for the 11 protons:[7]

- Methyl Protons (-CH₃): A sharp singlet integrating to 3H is expected, likely in the region of δ 1.2-1.4 ppm.
- Ring Protons (-CH₂-): The eight methylene protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets between δ 1.6-2.6 ppm. The protons on the carbons alpha to the carbonyl group (at C2 and C6) will be the most deshielded within this cluster, appearing towards the downfield end (δ 2.2-2.6 ppm).

Predicted Spectral Data	
Technique	Expected Signal / Feature
IR Spectroscopy	\sim 1720 cm ⁻¹ (strong, sharp, C=O stretch)
	\sim 2250 cm ⁻¹ (medium, sharp, C \equiv N stretch)
¹³ C NMR	δ 205-215 ppm (C=O)
	δ 115-125 ppm (C \equiv N)
	δ 20-55 ppm (Aliphatic Carbons)
¹ H NMR	δ 1.2-1.4 ppm (singlet, 3H, -CH ₃)
	δ 1.6-2.6 ppm (multiplets, 8H, ring -CH ₂ -)

Synthesis Methodology: Michael Addition

The most logical and efficient synthesis of **3-Cyano-3-methylcyclohexanone** is through a Michael (or conjugate) addition reaction.[8][9] This powerful carbon-carbon bond-forming reaction involves the 1,4-addition of a nucleophile—in this case, a cyanide ion—to an α,β -unsaturated ketone.[10][11] The required starting material, 3-methyl-2-cyclohexenone, is a readily available chemical intermediate.[12]

The reaction proceeds by the attack of the cyanide nucleophile at the electrophilic β -carbon of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate.

Subsequent protonation of this enolate yields the final product.

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} Caption: Workflow for the Synthesis of **3-Cyano-3-methylcyclohexanone**.

Experimental Protocol

Causality and Self-Validation: This protocol is designed for robustness. The use of a weak base catalyst ensures that the reaction proceeds as a conjugate addition rather than a direct attack on the carbonyl. Monitoring by Thin Layer Chromatography (TLC) provides a real-time validation of reaction progress, ensuring the starting material is fully consumed before workup.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyl-2-cyclohexenone (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or ethanol.
- **Reagent Preparation:** In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- **Reaction Initiation:** Begin stirring the solution of the enone and add a catalytic amount of a weak base, such as triethylamine (0.1 eq). Slowly add the aqueous sodium cyanide solution via the dropping funnel over 30 minutes at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by TLC by observing the disappearance of the starting enone spot. The reaction is typically complete within 4-12 hours.
- **Workup and Extraction:** Once the reaction is complete, quench it by adding an equal volume of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure using a rotary

evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure **3-Cyano-3-methylcyclohexanone**.

Reactivity and Applications in Drug Development

3-Cyano-3-methylcyclohexanone serves as a powerful synthetic intermediate due to the orthogonal reactivity of its two functional groups. This bifunctionality allows for sequential, selective modifications, enabling the construction of complex molecular scaffolds from a simple starting material.

- **Ketone Reactivity:** The carbonyl group can undergo a wide range of standard ketone transformations. It can be reduced to a secondary alcohol, which can be used for further functionalization. It is also susceptible to nucleophilic attack by Grignard or organolithium reagents to introduce new carbon substituents.
- **Nitrile Reactivity:** The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine, providing a key site for amide bond formation or other amine-based chemistries.

This dual reactivity makes the molecule an attractive starting point in scaffold-based drug discovery. A synthetic chemist can, for example, first elaborate a side chain via the ketone and then transform the nitrile into an amine to append a different part of a pharmacophore. This strategic approach is crucial for efficiently exploring chemical space and optimizing lead compounds in drug development programs.

Conclusion

3-Cyano-3-methylcyclohexanone is a structurally rich yet accessible chemical entity. Its molecular framework, defined by a cyclohexanone ring with a strategically placed cyano-methyl quaternary center, offers a unique combination of stereochemical potential and functional group versatility. The straightforward synthesis via Michael addition makes it readily available for research purposes. For scientists and professionals in drug development, understanding the structure, spectroscopic properties, and reactivity of this molecule provides the foundation for its intelligent application as a core building block in the synthesis of novel, high-value chemical compounds.

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